Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a thiophene derivative characterized by the presence of an amino group, a bromophenyl group, and an ethyl ester group. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid.
Esterification Reaction: The carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors where the reaction mixture is heated and stirred continuously.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Using nucleophiles like sodium cyanide or ammonia.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Phenyl Derivatives: Resulting from the reduction of the bromophenyl group.
Substituted Thiophenes: Resulting from the substitution of the bromine atom.
Scientific Research Applications
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The amino group and bromophenyl group interact with biological targets, influencing cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an amino group.
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate: Similar bromophenyl group but with an isoxazole ring instead of a thiophene ring.
Uniqueness: Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new materials, therapeutic agents, and chemical processes.
Properties
IUPAC Name |
ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWLDQXFCTDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368261 | |
Record name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91076-96-9 | |
Record name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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